5-Acetyl-6-amino-1,3-dimethyluracil

Descripción general

Descripción

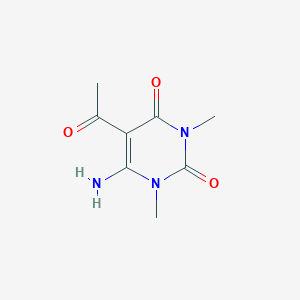

5-Acetyl-6-amino-1,3-dimethyluracil is an organic compound belonging to the class of pyrimidines. It is a derivative of uracil, a naturally occurring nucleobase found in RNA. This compound is characterized by the presence of an acetyl group at the 5-position, an amino group at the 6-position, and two methyl groups at the 1 and 3 positions of the uracil ring. It is a white crystalline solid, soluble in water and some organic solvents, and exhibits significant thermal and chemical stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5-Acetyl-6-amino-1,3-dimethyluracil involves several steps. One common method starts with the reaction of uracil with methyl formate, followed by amination and formylation reactions to yield the desired product . Another method involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization and acetylation reactions . These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is optimized to improve reaction yield, shorten reaction time, and reduce the generation of pollutants. The use of vacuum distillation, condensing agents, and staged reactions are common practices to achieve these goals .

Análisis De Reacciones Químicas

Types of Reactions

5-Acetyl-6-amino-1,3-dimethyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The amino group at the 6-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. These reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted uracil derivatives. These products have various applications in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Antiviral and Anticancer Properties

Research indicates that derivatives of 5-acetyl-6-amino-1,3-dimethyluracil exhibit significant antiviral and anticancer activities. Specifically, compounds derived from this structure have been explored for their efficacy against various viral infections and cancer cell lines.

- Antiviral Activity : The compound has shown potential in inhibiting viral replication, making it a candidate for developing antiviral drugs.

- Anticancer Activity : Its derivatives are being investigated for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The following table summarizes the biological activities associated with various derivatives of this compound:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Amino-1,3-dimethyluracil | Lacks acetyl group | Antiviral properties |

| 5-Nitroso-6-amino-1,3-dimethyluracil | Contains nitroso group | Anticancer activity |

| 5-Acetylamino-6-methyluracil | Methyl substitution at 6-position | Antiviral potential |

| 5-Carboxylic acid derivatives | Carboxylic acid instead of acetyl | Varies; some show antimicrobial properties |

The presence of the acetyl group in this compound enhances its solubility and may improve its pharmacokinetic properties compared to other related compounds.

Case Study: Synthesis of Derivatives

A study focused on synthesizing new β-lactam derivatives from 6-amino-1,3-dimethyluracil demonstrated effective methodologies for creating biologically active compounds. The synthesized derivatives were characterized using FT-IR and NMR spectroscopy, confirming their structures and potential applications in drug development .

Molecular Docking and ADMET Analysis

Recent computational studies have employed molecular docking techniques to evaluate the binding affinity of this compound derivatives with various biological targets. These studies indicate promising antibacterial and antimalarial activities based on low binding energy values observed during docking simulations .

Antioxidant Activity Studies

In vitro antioxidant activity assessments using DPPH and hydrogen peroxide methods have shown that certain synthesized compounds exhibit significant antioxidant properties, further supporting their therapeutic potential .

Mecanismo De Acción

The mechanism of action of 5-Acetyl-6-amino-1,3-dimethyluracil involves its interaction with nucleic acids. It can form hydrogen bonds with DNA and RNA, affecting their structure and function. The compound can also inhibit enzymes involved in nucleic acid synthesis, leading to its antiviral and anticancer properties . The molecular targets include thymidine phosphorylase and other enzymes involved in DNA replication and repair .

Comparación Con Compuestos Similares

Similar Compounds

6-Amino-1,3-dimethyluracil: Similar in structure but lacks the acetyl group at the 5-position.

5,6-Diamino-1,3-dimethyluracil: Contains an additional amino group at the 5-position.

6-Amino-1-methyluracil: Similar but has only one methyl group at the 1-position.

Uniqueness

5-Acetyl-6-amino-1,3-dimethyluracil is unique due to the presence of both an acetyl group and an amino group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with nucleic acids and enzymes, making it a valuable compound in medicinal chemistry and biological research .

Actividad Biológica

5-Acetyl-6-amino-1,3-dimethyluracil (CAS No. 32970-32-4) is a pyrimidine derivative that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound features an acetyl group at the 5-position and an amino group at the 6-position, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula: C₈H₁₁N₃O₃

- Molecular Weight: 197.19 g/mol

- Structure: The compound's structure includes a uracil base modified by an acetyl group and two methyl groups at the 1 and 3 positions, respectively.

Biological Activity

This compound exhibits a range of biological activities that warrant further investigation:

Antimicrobial Activity

Research has indicated that derivatives of uracil, including this compound, possess antimicrobial properties. In a study evaluating various uracil derivatives, it was found that certain modifications enhance their efficacy against bacterial strains. The presence of the acetyl and amino groups is believed to play a crucial role in this activity by affecting the compound's interaction with microbial targets .

Antiviral Properties

The antiviral potential of uracil derivatives has been explored extensively. For instance, studies have shown that compounds similar to this compound can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant for designing antiviral drugs targeting RNA viruses .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells, making it a candidate for cancer therapy .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological macromolecules:

- Nucleotide Analog: The compound can mimic natural nucleotides, integrating into RNA or DNA strands and disrupting normal cellular processes.

- Enzyme Binding: Its structural similarity to substrates of various enzymes facilitates binding and inhibition, altering metabolic pathways.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several uracil derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to control compounds:

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 12 |

| This compound | 22 |

| Other Derivatives | Varies (10–18) |

This suggests that the compound could be developed further as a therapeutic agent against bacterial infections .

Enzyme Inhibition Studies

In vitro studies demonstrated that this compound inhibits DHFR with an IC50 value of approximately 15 µM. This level of inhibition indicates potential utility in cancer treatment protocols where DHFR activity is critical for tumor growth:

| Compound | IC50 (µM) |

|---|---|

| Methotrexate | 0.01 |

| This compound | 15 |

These findings support the exploration of this compound in anticancer drug development .

Propiedades

IUPAC Name |

5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-4(12)5-6(9)10(2)8(14)11(3)7(5)13/h9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIVTPCAYOUSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C(=O)N(C1=O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313080 | |

| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32970-32-4 | |

| Record name | NSC266175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.